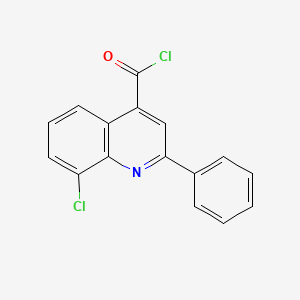
8-Chloro-2-phenylquinoline-4-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-2-phenylquinoline-4-carbonyl chloride is an organic compound that belongs to the quinoline family. It has a molecular formula of C16H9Cl2NO and a molecular weight of 302.16 .
Molecular Structure Analysis
The molecular structure of 8-Chloro-2-phenylquinoline-4-carbonyl chloride consists of a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring and a pyridine ring). This core is substituted at the 2-position with a phenyl group and at the 8-position with a chlorine atom .科学的研究の応用
Ethylene Polymerization
A study highlighted the synthesis of 2-benzimidazolyl-N-phenylquinoline-8-carboxamide half-titanocene chlorides, which exhibited high catalytic activities toward both ethylene polymerization and copolymerization of ethylene with α-olefins (Sun et al., 2010).
Ligand-Palladium Complexes
Research on 8-methylquinoline and benzo[h]quinoline complexes of palladium(II) compared to related ligands emphasized their use in the formation of stable complexes if strongly bridging chloride ligands are replaced by nitrate or perchlorate (Deeming et al., 1978).
Synthesis of Pyridine Derivatives
A study on the synthesis of pyridine and fused pyridine derivatives discussed the conversion of chlorinated compounds like 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitile into various derivatives, highlighting the reactivity and versatility of these compounds (Al-Issa, 2012).
Solvolysis in Organometallic Chemistry
Research into the lithium chloride-induced solvolysis of chloro(ligand-C,N)triphenylphosphinepalladium(II) complexes in acetic acid solvent demonstrated the use of such reactions in the field of organometallic chemistry (Ryabov, 1984).
Synthesis of Quinolines
The synthesis of 4-aryl-8-hydroxyquinolines using a Suzuki–Miyaura cross-coupling approach discussed the use of chlorinated quinolines for the synthesis of high-yield quinoline derivatives (Heiskanen & Hormi, 2009).
特性
IUPAC Name |
8-chloro-2-phenylquinoline-4-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO/c17-13-8-4-7-11-12(16(18)20)9-14(19-15(11)13)10-5-2-1-3-6-10/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXMKYLRSHATRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-phenylquinoline-4-carbonyl chloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-imino-10-methyl-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B2417996.png)
![1-(4-Chloro-3-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2417997.png)
![6-[[4-(4-chlorophenyl)-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2417998.png)
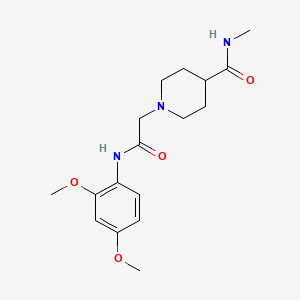
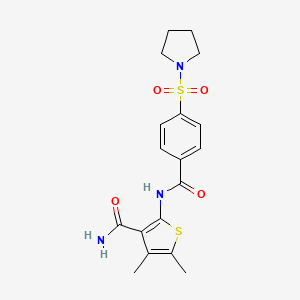
![2-[3-(Trifluoromethyl)isoxazol-5-yl]phenol](/img/structure/B2418005.png)
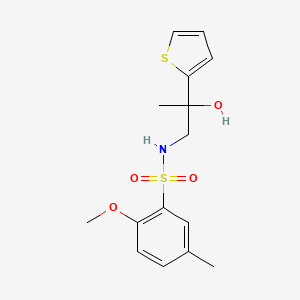
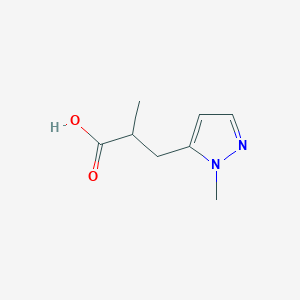
![2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2418010.png)
![7-(4-methoxyphenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2418011.png)
![[4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2418012.png)
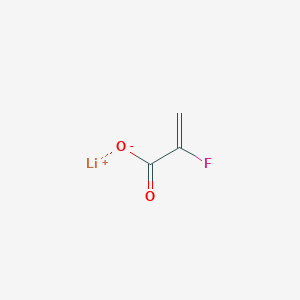
![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2418016.png)